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Compound of Interest

Compound Name: 3,6-Dibromo-2-fluoropyridine

Cat. No.: B3039662

An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine: Properties, Synthesis, and
Applications

Introduction

3,6-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest
to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and
materials science. As a versatile chemical building block, its unique substitution pattern—
featuring two bromine atoms and a fluorine atom on a pyridine ring—offers a platform for
selective and diverse chemical modifications. The pyridine core is a prevalent scaffold in
numerous FDA-approved pharmaceuticals, and the incorporation of fluorine can profoundly
influence a molecule's physicochemical and biological properties, including metabolic stability,
lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the
core properties, synthesis, reactivity, and applications of 3,6-Dibromo-2-fluoropyridine, with a
focus on its utility in drug discovery and development.

Physicochemical Properties

The defining characteristics of 3,6-Dibromo-2-fluoropyridine are summarized in the table
below. These properties are critical for its handling, reaction setup, and purification.
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Property Value Source(s)
CAS Number 1256820-70-8 [4][5][6]
Molecular Formula CsH2Br2FN [4]
Molecular Weight 254.88 g/mol [4]
White to light yellow crystalline  Inferred from related
Appearance
powder compounds[7]
Purity Typically =295% [4]
Soluble in common organic
- Inferred from related
Solubility solvents (e.qg.,
] compounds[7]
Dichloromethane, Chloroform)
] ] Data not available in provided
Melting Point
search results.
- ) Data not available in provided
Boiling Point

search results.

Synthesis and Reactivity

The synthetic utility of 3,6-Dibromo-2-fluoropyridine is rooted in the differential reactivity of its
halogen substituents. The pyridine nitrogen and the highly electronegative fluorine atom render
the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution
(SNAr).[8] Concurrently, the bromine atoms serve as versatile handles for metal-catalyzed
cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Reactivity Principles

The fluorine atom at the 2-position strongly activates the ring for nucleophilic attack, particularly
at the 6-position (para to the fluorine). In SNAr reactions, fluorine is often a better leaving group
than bromine or chlorine in electron-deficient aromatic systems due to the high polarization of
the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step.[8][9]

The two bromine atoms at the 3- and 6-positions can be selectively functionalized. The C6-Br
bond is generally more reactive towards certain transformations due to the electronic influence
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of the adjacent nitrogen and the fluorine at C2. This allows for sequential, site-selective
introduction of different functional groups.

lllustrative Synthetic Pathway

While specific literature detailing the synthesis of 3,6-Dibromo-2-fluoropyridine was not
found, a plausible route involves the diazotization of a corresponding aminopyridine precursor
in the presence of a fluoride source (Balz-Schiemann reaction) or via halogen exchange
(Halex) reactions on a pre-brominated pyridine scaffold.[10]

Below is a representative protocol for a related halogen exchange reaction, which illustrates a
common strategy for synthesizing fluoropyridines.

Experimental Protocol: Halogen Exchange for
Fluoropyridine Synthesis

This is a generalized protocol based on methods for analogous compounds and should be
adapted and optimized.

e Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser,
add the precursor (e.g., 3,6-Dibromo-2-chloropyridine), an anhydrous polar aprotic solvent
(e.g., DMSO or Sulfolane), and a fluoride source (e.g., spray-dried Potassium Fluoride or
Cesium Fluoride).

» Reaction: Heat the mixture to a high temperature (typically 150-220°C) and stir vigorously for
several hours. Monitor the reaction progress by GC-MS or TLC.

» Workup: After cooling to room temperature, pour the reaction mixture into ice water and
extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel or by distillation.

The logical flow for utilizing this compound in a synthetic sequence is depicted below.
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Caption: Synthetic logic for producing and using 3,6-Dibromo-2-fluoropyridine.

Applications in Drug Development

The structural motifs present in 3,6-Dibromo-2-fluoropyridine are highly valuable in medicinal
chemistry. Fluorinated heterocycles are found in a large number of FDA-approved drugs, where
fluorine is used to modulate pharmacokinetics and pharmacodynamics.[11][12]

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to
metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically
vulnerable position can increase a drug's half-life and bioavailability.[2]
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 Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity,
which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

» Binding Affinity: The electronegativity of fluorine allows it to form favorable electrostatic
interactions and hydrogen bonds with protein targets, potentially increasing the binding
affinity and potency of a drug candidate.[1]

3,6-Dibromo-2-fluoropyridine serves as a trifunctional scaffold, enabling the construction of
complex molecular architectures through sequential, site-selective reactions. This allows for the
rapid generation of diverse compound libraries for screening against biological targets.
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Caption: Role as a scaffold in combinatorial drug discovery workflows.

Safety and Handling

As a reactive chemical intermediate, 3,6-Dibromo-2-fluoropyridine must be handled with
appropriate precautions.

o Hazard Classification: The compound is classified as harmful if swallowed, in contact with
skin, or if inhaled. It is known to cause skin irritation and serious eye irritation and may cause
respiratory tract irritation.[5]

» Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and
a lab coat.[5][13]
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e Handling: Avoid generating dust. Keep containers tightly sealed when not in use. Do not eat,
drink, or smoke in the handling area.[5][13]

o First Aid:

o

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention
if irritation persists.[5]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[13]

o Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a
poison center or doctor if you feel unwell.[5][13]

o Ingestion: Immediately call a poison center or doctor.[13]

o Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
[13]

Conclusion

3,6-Dibromo-2-fluoropyridine is a high-value building block for chemical synthesis, offering
multiple reaction sites that can be addressed with high selectivity. Its utility is particularly
pronounced in the field of drug discovery, where the strategic incorporation of a fluoropyridine
moiety can lead to compounds with enhanced pharmacological profiles. Understanding its
physicochemical properties, reactivity, and safety requirements is essential for its effective and
safe utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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